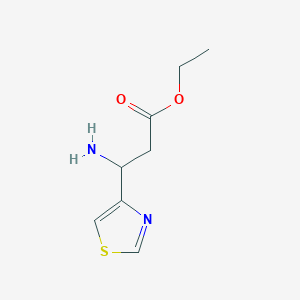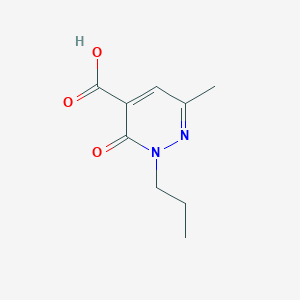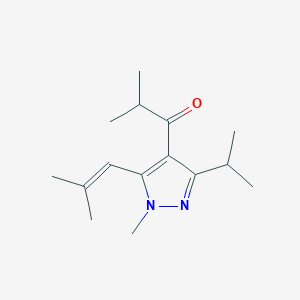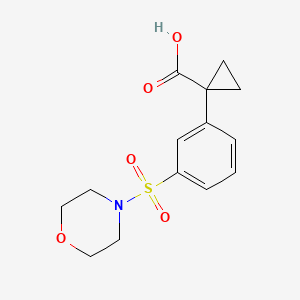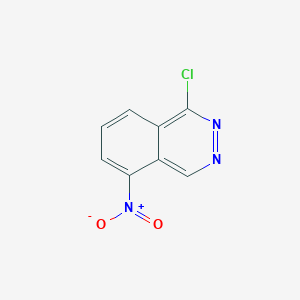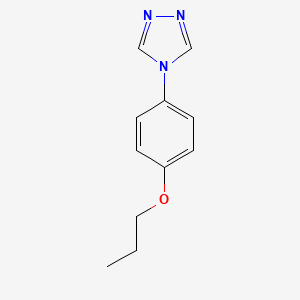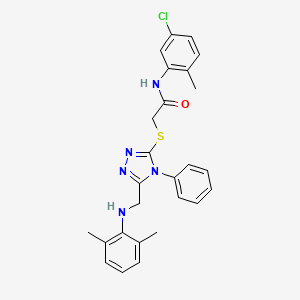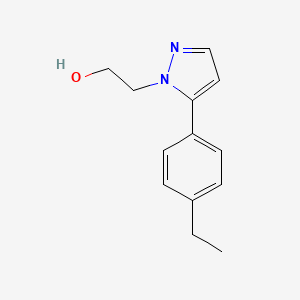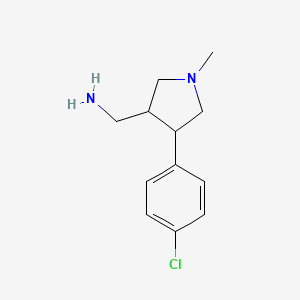
(4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-(4-Clorofenil)-1-metilpirrolidin-3-il)metil]amina es un compuesto químico con la fórmula molecular C12H17ClN2. Es un derivado de la pirrolidina, un heterociclo de cinco miembros que contiene nitrógeno, y presenta un grupo clorofenilo unido al anillo de pirrolidina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [(4-(4-Clorofenil)-1-metilpirrolidin-3-il)metil]amina típicamente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como 4-clorobencilamina y 1-metilpirrolidina.
Condiciones de reacción: La reacción se lleva a cabo bajo condiciones controladas, a menudo involucrando el uso de solventes como diclorometano o etanol. La temperatura de reacción se mantiene alrededor de 0-25 °C.
Catalizadores y reactivos: Los reactivos comunes utilizados en la síntesis incluyen agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, y catalizadores como paladio sobre carbono (Pd/C).
Métodos de producción industrial
En un entorno industrial, la producción de [(4-(4-Clorofenil)-1-metilpirrolidin-3-il)metil]amina puede implicar procesos de flujo continuo o de lotes a gran escala. El uso de reactores automatizados y el control preciso de los parámetros de reacción garantiza un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente usando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo clorofenilo puede ser reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Solventes: Diclorometano, etanol, agua.
Principales productos formados
Oxidación: Formación de cetonas o ácidos carboxílicos correspondientes.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de derivados de pirrolidina sustituidos.
Aplicaciones Científicas De Investigación
[(4-(4-Clorofenil)-1-metilpirrolidin-3-il)metil]amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles interacciones con objetivos biológicos, incluidas enzimas y receptores.
Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de [(4-(4-Clorofenil)-1-metilpirrolidin-3-il)metil]amina involucra su interacción con objetivos moleculares específicos en el cuerpo. Puede actuar como agonista o antagonista en ciertos receptores, modulando su actividad e influenciando diversas vías bioquímicas. Los objetivos moleculares y vías exactas involucrados son objeto de investigación en curso.
Comparación Con Compuestos Similares
Compuestos similares
(3-Clorofenil)(4-clorofenil)metanamina: Otro derivado clorofenilo con características estructurales similares.
4-Clorobencilamina: Un compuesto más simple con un solo grupo clorofenilo.
Singularidad
[(4-(4-Clorofenil)-1-metilpirrolidin-3-il)metil]amina es única debido a su combinación de un anillo de pirrolidina y un grupo clorofenilo, lo que imparte propiedades químicas y biológicas distintas. Esta singularidad la convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C12H17ClN2 |
|---|---|
Peso molecular |
224.73 g/mol |
Nombre IUPAC |
[4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C12H17ClN2/c1-15-7-10(6-14)12(8-15)9-2-4-11(13)5-3-9/h2-5,10,12H,6-8,14H2,1H3 |
Clave InChI |
WZBGXWRNEQOOCJ-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C(C1)C2=CC=C(C=C2)Cl)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-amino-N-(2,5-dichlorophenyl)-6-(4-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11780144.png)
